Cevimeline Hydrochloride

Muscarinic receptor pharmacology Receptor subtype selectivity M1/M3 agonist profiling

Cevimeline hydrochloride (cevimeline monohydrochloride hemihydrate) is a spirocyclic quinuclidine-derived muscarinic acetylcholine receptor agonist with documented oral bioavailability and selective affinity for M1 and M3 receptor subtypes. As a synthetic analog of the natural alkaloid muscarine, cevimeline functions as a partial agonist at M3 receptors and demonstrates a spiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] core structure with molecular formula C10H17NOS·HCl·1/2 H2O and molecular weight 244.78.

Molecular Formula C20H38Cl2N2O3S2
Molecular Weight 489.6 g/mol
CAS No. 153504-70-2
Cat. No. B1662884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevimeline Hydrochloride
CAS153504-70-2
Synonyms(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]; hydrate; dihydrochloride
Molecular FormulaC20H38Cl2N2O3S2
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl
InChIInChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m00.../s1
InChIKeyZSTLCHCDLIUXJE-ZGBAEQJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cevimeline Hydrochloride (CAS 153504-70-2) | Procurement-Grade Muscarinic M1/M3 Agonist for Salivary Secretion Research


Cevimeline hydrochloride (cevimeline monohydrochloride hemihydrate) is a spirocyclic quinuclidine-derived muscarinic acetylcholine receptor agonist with documented oral bioavailability and selective affinity for M1 and M3 receptor subtypes [1]. As a synthetic analog of the natural alkaloid muscarine, cevimeline functions as a partial agonist at M3 receptors [2] and demonstrates a spiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] core structure with molecular formula C10H17NOS·HCl·1/2 H2O and molecular weight 244.78 [3]. The compound is approved for treating xerostomia in Sjögren's syndrome and exhibits physicochemical properties including a melting point range of 201–203°C, very high water solubility, and a 1% solution pH of 4.6–5.6 [3].

Why Cevimeline Hydrochloride Cannot Be Interchanged with Generic Muscarinic Agonists: A Procurement-Focused Rationale


Cevimeline hydrochloride is not functionally equivalent to generic muscarinic agonists such as pilocarpine, bethanechol, carbachol, or arecoline due to quantifiable differences in receptor subtype selectivity, duration of action, and adverse effect profiles [1]. While pilocarpine acts as a non-selective pan-muscarinic agonist, cevimeline exhibits a defined selectivity profile with >8-fold higher affinity for M1 versus M3 receptors [2], which translates into clinically meaningful differences in tolerability and patient adherence [3]. Furthermore, classic muscarinic agonists including arecoline, carbachol, muscarine, oxotremorine, and acetylcholine fail to produce sufficient salivation even at sublethal doses in animal models [1], rendering them unsuitable for therapeutic applications requiring reliable salivary stimulation. Procurement decisions that treat all muscarinic agonists as interchangeable risk selecting compounds with inferior efficacy, shorter duration of action, or higher adverse event burdens that directly impact experimental outcomes and clinical utility.

Cevimeline Hydrochloride: Head-to-Head Comparative Evidence Guide for Scientific Selection


M1 vs. M3 Receptor Selectivity: Cevimeline Demonstrates >8-Fold M1 Preference Relative to M3

Cevimeline exhibits a reported >8-fold higher selectivity for M1 muscarinic receptors compared to M3 receptors [1]. In contrast, pilocarpine hydrochloride acts as a non-selective muscarinic agonist, showing no significant subtype selectivity for M1, M2, or M3 receptors in radioligand binding studies using radiolabeled antagonists [2]. This differential selectivity profile distinguishes cevimeline from non-selective alternatives and may contribute to its distinct pharmacological and tolerability characteristics.

Muscarinic receptor pharmacology Receptor subtype selectivity M1/M3 agonist profiling

Duration of Salivary Stimulation: Cevimeline Maintains Secretion for 4–6 Hours Versus Pilocarpine's 2 Hours

Oral administration of cevimeline 30 mg (approximately 0.6 mg/kg) to humans induces salivary secretion that persists for at least 4 to 6 hours post-dose [1]. By contrast, pilocarpine 5 mg produces stimulated saliva secretion that disappears within 2 hours of administration [2]. This extended duration of action for cevimeline correlates with its longer plasma elimination half-life of approximately 5 ± 1 hours [3], compared to pilocarpine's reported half-life of 0.8 hour [2].

Salivary gland pharmacology Pharmacokinetics Xerostomia therapeutics

Therapy Continuation Rates: Cevimeline Failure Rate 32% vs. Pilocarpine 61% (All-Users Analysis)

In a retrospective cohort study of 118 patients with primary Sjögren's syndrome, cevimeline demonstrated substantially higher long-term continuation rates than pilocarpine. Among all users, the failure rate (defined as discontinuation due to lack of efficacy or side effects) was 32% for cevimeline versus 61% for pilocarpine (p < 0.001) [1]. For first-time users specifically, failure rates were 27% for cevimeline compared to 47% for pilocarpine (p = 0.02). Severe sweating, the most frequent side effect leading to therapy cessation, occurred in 11% of cevimeline users versus 25% of pilocarpine users (p = 0.02) [1].

Clinical tolerability Medication adherence Sjögren's syndrome management

Stimulated Salivary Flow at 3-Month Follow-Up: Cevimeline Shows Significant Improvement Over Pilocarpine (p = 0.033)

A retrospective head-to-head comparison of 110 patients with hyposalivation evaluated stimulated salivary (SS) flow rates at 3- and 6-month follow-ups. At 3 months, cevimeline use was associated with significantly greater improvement in stimulated salivary flow compared to pilocarpine (p = 0.033) [1]. At 6-month follow-up, the difference in stimulated flow between the two groups was no longer statistically significant (p = 0.09), though cevimeline maintained numerically higher values. Additionally, the overall adherence rate was significantly higher in the cevimeline group (p = 0.0056), and pilocarpine was associated with a higher proportion of adverse effects (p = 0.04) [1].

Sialometry Hyposalivation Clinical efficacy comparison

Adverse Effect Profile: Sweating Incidence 14.3% Lower with Cevimeline Versus Pilocarpine (p = 0.0143)

In an open-label crossover study of 20 xerostomia patients receiving pilocarpine, bethanechol, and cevimeline in sequential courses, increased sweating was the most common side effect and occurred significantly less frequently with cevimeline compared to pilocarpine (p = 0.0143) [1]. Bethanechol also showed a trend toward less sweating than pilocarpine (p = 0.0588). Each sialogogue increased saliva production and reduced symptoms, but the side effect profile varied meaningfully between agents [1].

Drug tolerability Cholinergic side effects Sialogogue comparison

Physicochemical Specification: Melting Point 201–203°C and Aqueous Solubility Profile for Formulation Development

Cevimeline hydrochloride USP is a white to off-white crystalline powder with a defined melting point range of 201 to 203°C [1]. It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether. The pH of a 1% aqueous solution ranges from 4.6 to 5.6 [1]. These standardized physicochemical parameters provide essential quality benchmarks that enable consistent formulation development, analytical method validation, and batch-to-batch reproducibility.

Preformulation characterization Drug substance specification Analytical chemistry

Cevimeline Hydrochloride: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Long-Duration Salivary Secretion Studies Requiring Sustained Muscarinic Stimulation

Cevimeline hydrochloride provides a duration of salivary stimulation of at least 4–6 hours following a single 30 mg oral dose, compared to less than 2 hours for pilocarpine 5 mg [1]. This extended duration, which correlates with its plasma elimination half-life of approximately 5 ± 1 hours [2], makes cevimeline the preferred compound for experimental protocols requiring sustained salivary gland activation with less frequent dosing. Studies evaluating aquaporin-5 trafficking, ion transport mechanisms, or longitudinal sialometry benefit from cevimeline's prolonged pharmacodynamic effect and reduced dosing frequency.

Sjögren's Syndrome and Hyposalivation Studies Prioritizing Subject Retention and Tolerability

Cevimeline demonstrates substantially lower therapy discontinuation rates than pilocarpine in primary Sjögren's syndrome populations, with all-user failure rates of 32% for cevimeline versus 61% for pilocarpine (p < 0.001) [3]. Severe sweating leading to cessation occurs in 11% of cevimeline users versus 25% of pilocarpine users (p = 0.02) [3]. For studies involving chronic dosing in autoimmune or radiation-induced xerostomia models, cevimeline offers superior subject retention, reduced protocol attrition, and more reliable longitudinal data collection.

M1/M3-Selective Muscarinic Pharmacology Without Pan-Muscarinic Confounds

Cevimeline's reported >8-fold selectivity for M1 over M3 receptors [4], combined with its functional characterization as an M3 partial agonist [5], distinguishes it from non-selective agonists such as pilocarpine which exhibit no meaningful subtype discrimination in radioligand binding studies [6]. This selectivity profile makes cevimeline the appropriate procurement choice for studies aimed at dissecting M1- and M3-mediated signaling pathways in salivary, lacrimal, and other exocrine tissues, while minimizing confounding activation of cardiac M2 and pulmonary M4 receptors.

Quality-Controlled Formulation Development Requiring Defined Physicochemical Specifications

Cevimeline hydrochloride USP meets defined physicochemical specifications including melting point range of 201–203°C, 1% aqueous solution pH of 4.6–5.6, and very high water solubility [2]. These standardized parameters support reproducible preformulation studies, analytical method development, and stability testing. For industrial formulation efforts involving orally dissolving films, modified-release capsules, or transdermal delivery systems, cevimeline's well-characterized physicochemical profile reduces development risk and enables consistent batch-to-batch quality.

Quote Request

Request a Quote for Cevimeline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.